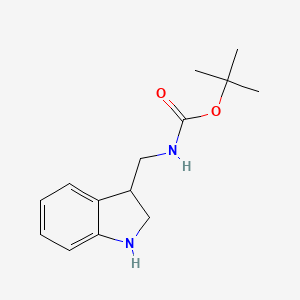

3-(Boc-aminomethyl)indoline

説明

Significance of Indoline (B122111) and Indole (B1671886) Nuclei in Medicinal Chemistry and Drug Discovery

The indole and indoline cores are integral to numerous natural products, including alkaloids and the essential amino acid tryptophan, as well as a multitude of synthetic pharmaceuticals. ijpsr.infonih.gov Their presence in critical biomolecules like the neurotransmitter serotonin (B10506) underscores their biological relevance. nih.gov The ability of the indole scaffold to mimic protein structures and bind to various enzymes reversibly makes it an exceptional platform for drug design. ijpsr.info

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The indole nucleus is a quintessential example of such a scaffold. ijpsr.infonih.govresearchgate.net This versatility is attributed to its unique combination of a hydrophobic bicyclic system and a hydrogen-bonding donor in the pyrrole (B145914) ring. ijpsr.info This allows indole derivatives to interact with a wide range of receptors and enzymes, including G-protein coupled receptors (GPCRs), by fitting into conserved binding pockets. nih.gov The ability to readily modify the indole ring at various positions further enhances its utility, allowing for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. mdpi.commdpi.com

The broad applicability of indole and indoline derivatives has led to the development of drugs for a multitude of diseases. researchgate.netmdpi.com The U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing the indole scaffold for clinical use. researchgate.net These compounds have demonstrated efficacy in treating a wide array of conditions, highlighting the therapeutic potential inherent in this chemical family. mdpi.commdpi.com

Indole derivatives have emerged as a significant class of anticancer agents due to their ability to target various hallmarks of cancer. mdpi.combenthamdirect.com They can induce apoptosis (programmed cell death), inhibit cancer cell proliferation, and interfere with key signaling pathways essential for tumor growth and survival. mdpi.comijpsjournal.com The structural versatility of the indole scaffold allows for the design of compounds that can selectively target cancer cells, potentially minimizing toxicity to healthy tissues. mdpi.com

One of the key mechanisms of action for some indole-based anticancer agents is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein involved in cell division, and its disruption can lead to cell cycle arrest and apoptosis. For instance, a quinoline-indole derivative has been shown to inhibit tubulin polymerization and exhibit potent anticancer activity. nih.gov Other indole derivatives, such as those hybridized with chalcone, have also demonstrated effective suppression of cancer cell proliferation by targeting tubulin. nih.gov

Furthermore, indole derivatives have been developed to target other critical components of cancer cell machinery. Sunitinib, an indolin-2-one derivative, is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. mdpi.commdpi.com It works by blocking the signaling of receptors like vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are crucial for tumor angiogenesis and growth. mdpi.com Other research has focused on indole derivatives that act as Bcl-2 inhibitors, histone deacetylase (HDAC) inhibitors, and thioredoxin reductase (TrxR) inhibitors, showcasing the diverse strategies employed to combat cancer using this versatile scaffold. mdpi.com

Table 1: Examples of Indole Derivatives with Anticancer Activity

| Compound/Derivative Class | Mechanism of Action | Cancer Cell Lines | IC50 Values | Citation |

|---|---|---|---|---|

| Quinoline-indole derivative 13 | Tubulin polymerization inhibitor | - | 2-11 nmol/L | nih.gov |

| Chalcone-indole derivative 12 | Tubulin polymerization inhibitor | - | 0.22-1.80 µmol/L | nih.gov |

| Benzimidazole-indole derivative 8 | Tubulin polymerization inhibitor | - | 50 nmol/L (average) | nih.gov |

| Indole-chalcone derivative 4 | Dual tubulin and TrxR inhibitor | Six human cancer cell lines | 6-35 nM | mdpi.com |

| Methoxy-substituted indole curcumin (B1669340) derivative (27) | - | Hep-2, A549, HeLa | 12 µM, 15 µM, 4 µM | mdpi.com |

| Indole-based Bcl-2 inhibitor (30) | Bcl-2 inhibition | MCF-7, A549 | 0.83 µM, 0.73 µM | mdpi.com |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | Apoptosis induction, G2/M phase arrest | MGC-803, HCT-116, Kyse450 | 0.58, 0.68, 0.59 µmol/L | sioc-journal.cn |

| 28-Indole-betulin derivatives | - | MCF-7 | - | mdpi.com |

The indole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs. rsc.orgnih.govchesci.com The prototypical example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades. mdpi.com The anti-inflammatory effects of many indole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the production of pro-inflammatory prostaglandins. mdpi.comijpsjournal.comchesci.com

Table 2: Examples of Indole Derivatives with Anti-inflammatory Activity

| Compound/Derivative Class | Mechanism of Action | Key Findings | Citation |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of NO, IL-6, and TNF-α production | Compound 13b showed potent activity and was non-toxic. | rsc.org |

| Indole-imidazolidine derivatives (LPSF/NN-52, LPSF/NN-56) | Reduction of leukocyte migration and release of TNF-α and IL-1β | Exhibited promising anti-inflammatory and antinociceptive activities. | nih.gov |

| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | Selective COX-2 inhibition | Showed significant COX-2 inhibition with an IC50 of 0.32 µM. | chesci.com |

| Isatin (B1672199) semicarbazide (B1199961) derivatives | - | A trifluoromethyl-substituted compound displayed significant activity. | chesci.com |

Indole and its derivatives have demonstrated significant potential as antimicrobial and antibacterial agents, addressing the growing concern of drug-resistant pathogens. nih.govjst.go.jpresearchgate.net These compounds have shown efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. ijpsjournal.comhumanjournals.com The mechanisms of action often involve the disruption of bacterial cell membranes or the inhibition of essential enzymes like DNA gyrase. ijpsjournal.com

Recent studies have highlighted the effectiveness of indole derivatives against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.govasm.org For example, certain indole-thiadiazole and indole-triazole derivatives have shown notable activity against MRSA. nih.gov Furthermore, indole derivatives like 5-iodoindole, 3-methylindole, and 7-hydroxyindole (B18039) have displayed potent antimicrobial and antibiofilm activity against XDRAB. asm.org The ability of some of these compounds to eradicate established biofilms is particularly significant, as biofilms are a major contributor to persistent infections. asm.org The development of hybrid molecules, such as indole-coumarin and bisindole derivatives, is also a promising strategy for targeting bacterial enzymes like histidine kinases. mdpi.com

Table 3: Examples of Indole Derivatives with Antimicrobial/Antibacterial Activity

| Compound/Derivative Class | Target Organism(s) | Key Findings | MIC Values | Citation |

|---|---|---|---|---|

| Indole-thiadiazole (2h) and indole-triazole (3d) | S. aureus | Most effective compounds against S. aureus. | 6.25 µg/mL | nih.gov |

| Indole-coumarin (4b) and bisindole (4e) | S. aureus | Target histidine kinases. | 350 µg/mL (4b), 160 µg/mL (4e) | mdpi.com |

| 5-iodoindole, 3-methylindole, 7-hydroxyindole | XDRAB | Potent antimicrobial and antibiofilm activity. | - | asm.org |

| Cyclohexane indole (28) | S. aureus, MRSA | Most active compound tested. | - | ijpsr.info |

| N(-((5-bromo-1H-indol-3-yl)methylene)-2-(1H-indol-3-yl)acetohydrazide) (29) | - | Found to be most potent in its series. | - | ijpsr.info |

The indole scaffold is also a valuable template for the design of antiviral drugs. nih.govjst.go.jp Indole derivatives have been investigated for their activity against a range of viruses, including both DNA and RNA viruses. ijpsjournal.com Their mechanisms of action can involve interfering with viral entry into host cells or inhibiting viral replication processes. ijpsjournal.com

For instance, certain indole derivatives have shown promising activity against the hepatitis C virus (HCV). nih.gov Tetrahydroindole derivatives, in particular, have been identified as hit molecules with good antiviral properties against different HCV genotypes. nih.gov In the context of HIV, indole-based compounds have been developed as attachment inhibitors, with some analogs demonstrating potent activity at nanomolar concentrations. nih.gov More recently, research has explored the potential of indole derivatives against plant viruses like the tobacco mosaic virus (TMV), with some compounds showing strong binding affinity to the viral coat protein. researchgate.net Additionally, novel classes of indole alkaloid derivatives have been found to inhibit dengue and Zika virus infection by interfering with the viral replication complex. asm.org

Table 4: Examples of Indole Derivatives with Antiviral Activity

| Compound/Derivative Class | Target Virus | Key Findings | EC50/IC50/SI Values | Citation |

|---|---|---|---|---|

| Tetrahydroindole derivative 2 | HCV (gt 1b, gt 2a) | Good antiviral properties with low cytotoxicity. | EC50: 12.4 µM, 8.7 µM | nih.gov |

| Phenyl- and benzyl-substituted tetrahydroindole 3 | HCV (gt 1b, gt 2a) | Most elegant anti-HCV properties in its series. | EC50: 7.9 µM, 2.6 µM | nih.gov |

| Indole-3yl analog 43 | HIV-1 | Elite inhibitor with favorable cytotoxicity. | EC50: 4.0 nM | nih.gov |

| Indole derivative containing quinoline (B57606) (W20) | TMV | Strong binding affinity to TMV coat protein. | EC50: 84.4 µg/mL (curative), 65.7 µg/mL (protective) | researchgate.net |

| Indole-2-carboxylate derivative 8f | Coxsackie B3 virus | Highest SI value against Cox B3 virus. | SI: 17.1 | semanticscholar.org |

| Indole-2-carboxylate derivative 14f | Influenza A | Potent inhibitory activity. | IC50: 7.53 µmol/L | semanticscholar.org |

Therapeutic Applications of Indole and Indoline Derivatives

Antidiabetic Agents

The indole scaffold is a promising source for the discovery of new antidiabetic drugs. sci-hub.seresearchgate.net Researchers have synthesized numerous indole derivatives and evaluated their potential to manage diabetes, a global epidemic. sci-hub.seresearchgate.net These compounds often target key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. mdpi.comnih.gov Inhibition of these enzymes helps to control postprandial blood glucose levels. sci-hub.se

Several studies have highlighted the antidiabetic potential of various indole derivatives. For instance, a series of indole-based compounds demonstrated significant inhibitory activity against pancreatic α-amylase and intestinal α-glucosidase. nih.gov Another study reported the synthesis of indole-derived oxadiazole-bearing thiazolidinone compounds that exhibited excellent inhibition of both α-amylase and α-glucosidase, with some analogues showing stronger inhibition than the standard drug, acarbose. mdpi.com The structural diversity of indole compounds, including natural alkaloids and synthetic derivatives, continues to provide a rich resource for the development of novel antidiabetic agents. sci-hub.seresearchgate.net

Neurodegenerative Disease Management

Indole and indoline derivatives are at the forefront of research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. hilarispublisher.comdntb.gov.ua These conditions are often characterized by oxidative stress, protein misfolding, and neuroinflammation, all of which can be targeted by indole-based compounds. hilarispublisher.com

The neuroprotective properties of these scaffolds stem from their diverse biological activities, including antioxidant and anti-inflammatory effects. hilarispublisher.com For example, melatonin, an indoleamine, and its analogues have been shown to reduce oxidative damage in models of Alzheimer's and Parkinson's diseases. hilarispublisher.com Furthermore, certain indole derivatives can inhibit the aggregation of key proteins implicated in these diseases, such as amyloid-beta and alpha-synuclein. hilarispublisher.com The development of multi-target-directed ligands (MTDLs) based on the indole scaffold is a promising strategy, with compounds designed to inhibit enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). pensoft.netbenthamdirect.com

Other Pharmacological Activities

The therapeutic potential of the indole and indoline scaffolds extends beyond diabetes and neurodegeneration. Researchers have actively investigated their efficacy as antihypertensive, anticonvulsant, and antitubercular agents.

Antihypertensive Activity: Indole derivatives have been explored for their ability to lower blood pressure. researchgate.netderpharmachemica.comnih.gov For example, indapamide, an indoline derivative, is an established antihypertensive agent that demonstrates a significant and prolonged action. tandfonline.comahajournals.org

Anticonvulsant Activity: The indole nucleus is a key feature in the design of new anticonvulsant drugs. jchr.orgijsdr.org Numerous studies have reported the synthesis of indole derivatives with significant anticonvulsant properties in preclinical models. jchr.orgnih.govinnovareacademics.in

Antitubercular Activity: The indole framework is considered a privileged structure in the development of new treatments for tuberculosis (TB). nih.govresearchgate.net A variety of indole derivatives, including simple indoles and fused indoles, have demonstrated activity against Mycobacterium tuberculosis. nih.govnih.gov For instance, certain indole-2-carboxamides have shown potent activity against drug-sensitive strains of the bacterium. rsc.org

Overview of 3-(Boc-aminomethyl)indoline as a Chemical Research Intermediate

This compound is a valuable chemical intermediate used in the synthesis of more complex molecules with potential therapeutic applications. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for amines, which allows for selective chemical reactions at other positions of the indoline ring. acs.org

This intermediate serves as a crucial building block in medicinal chemistry. For example, it has been utilized in the synthesis of spiro[indoline-3,2′-thiazolidine] derivatives, which have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory processes. acs.orgnih.gov The synthesis often involves the reaction of an indoline precursor with other reagents to construct the desired scaffold. acs.orgnih.gov The Boc-protected amine can then be deprotected to allow for further functionalization, highlighting the versatility of this intermediate in creating a diverse range of chemical entities for drug discovery. acs.orgnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10-8-15-12-7-5-4-6-11(10)12/h4-7,10,15H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGETNTBBDROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 3 Boc Aminomethyl Indoline in Advanced Organic Synthesis

As a Chiral Building Block in Enantioselective Synthesis

The indoline (B122111) framework is a core component of numerous natural products and pharmaceutical agents that possess stereogenic centers, making the development of enantioselective syntheses for these structures a critical area of research. nih.gov Chiral 2-methylindolines, for example, are important subunits in various drugs and bioactive compounds. nih.gov The synthesis of such chiral indolines is actively pursued, often through methods like the enantioselective hydrogenation of indoles or copper-catalyzed hydroamination/cyclization reactions, which can achieve high enantiomeric excess (ee). nih.gov

Chiral amines and their derivatives are fundamental building blocks in asymmetric synthesis, serving as chiral auxiliaries, bases, or key components of drugs. deutscher-apotheker-verlag.desigmaaldrich.com A compound like 3-(Boc-aminomethyl)indoline, if available in an enantiomerically pure form, would represent a valuable chiral building block. The inherent chirality could be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex targets with specific stereochemistry.

While direct applications of enantiomerically pure this compound as a chiral building block are not extensively documented in the provided research, the synthesis of related chiral 3-substituted-3-aminooxindoles highlights the importance of this structural motif. nih.gov For instance, highly enantioselective aza-Morita-Baylis-Hillman reactions of isatin-derived ketimines have been developed to produce 3-amino-2-oxindoles with chiral quaternary centers in excellent yields and enantioselectivities (up to 99% ee). nih.gov Similarly, asymmetric aminomethylation reactions have been used to create chiral 3-aminomethyl oxindoles. nih.gov These examples underscore the synthetic value of establishing a chiral center at the C3 position of the indole (B1671886) core, suggesting that an enantiopure this compound would be a highly sought-after precursor for such endeavors.

Table 1: Examples of Enantioselective Syntheses toward Chiral Indoline and Oxindole Scaffolds

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Intramolecular Alkene Hydroamination | Cu((R,R)-Ph-box)₂ | Chiral 2-methylindolines | Up to 90% |

| aza-Morita-Baylis-Hillman | Chiral Phosphino Catalysts | Chiral 3-amino-2-oxindoles | 90-99% |

| Asymmetric Aminomethylation | Dirhodium complex / Chiral Phosphoric Acid | Chiral 3-aminomethyl oxindoles | Up to 97% |

| Mannich Reaction | Chiral Cinchona Alkaloid | Chiral 3-amino-2-oxindoles | 92-99% |

Intermediate in the Synthesis of Complex Heterocyclic Systems

The this compound scaffold is an excellent intermediate for the construction of more complex, fused heterocyclic systems. The indoline nitrogen and the deprotected aminomethyl group offer two points for cyclization, enabling the synthesis of polycyclic structures.

A key strategy involves the elaboration of the aminomethyl indole core into fused ring systems like β-carbolines and indole-fused 1,4-diazepines. nih.gov For example, a multi-component reaction starting with a 2-ethynylaniline (B1227618) can generate a 2-(aminomethyl)indole, which can then undergo palladium-catalyzed C-H functionalization at the 3-position to build polycyclic indoles. nih.govorganic-chemistry.org This demonstrates a pathway where an aminomethyl indole serves as the foundation for subsequent ring-forming reactions.

Furthermore, the dearomatization of indoles with α-bromohydrazones provides a metal-free method to construct various fused indoline heterocycles under mild conditions. rsc.org This type of reaction highlights the reactivity of the indole core and its potential for participating in cyclization cascades to form intricate, potentially bioactive molecules. The aminomethyl group in this compound can be envisioned as a handle to tether reactants or direct these cyclizations. The synthesis of tricyclic and tetracyclic nitrogen heterocycles has also been achieved through cascade reactions involving aminopalladation and carbopalladation, further illustrating the utility of aniline-derived precursors in building complex heterocyclic frameworks. nih.gov

Table 2: Heterocyclic Systems Derived from Indole/Indoline Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| 2-(Aminomethyl)indole | Pd-catalyzed C-H functionalization | Pyrido[3,4-b]indoles |

| 2-(Aminomethyl)indole | Nucleophilic cyclization | β-Carboline scaffolds |

| 2-(Aminomethyl)indole | Deprotection/N-arylation | Indole-fused 1,4-diazepines |

| Indoles | Reaction with α-bromohydrazones | Fused indoline heterocycles |

| N,2-diallylaniline derivatives | Aminopalladation/Carbopalladation Cascade | Tricyclic nitrogen heterocycles |

Precursor for Variously Substituted Indoline and Indole Compounds

One of the most direct applications of this compound is as a precursor for a wide range of substituted indoline and indole derivatives. The Boc-protected amine allows for regioselective modification at other positions of the molecule.

The indoline ring can be functionalized through various reactions. For instance, N-protected-2-vinyl anilines can undergo intramolecular hydroaminomethylation to yield 3-methyl indoles or 3-methyl indoline-2-ols, with the outcome depending on the nature of the nitrogen-protecting group. mdpi.com The synthesis of 3-substituted indoles can also be achieved by generating reactive alkylideneindolenine intermediates from 3-substituted indole precursors that possess a suitable leaving group. nih.gov These intermediates can then react with a variety of nucleophiles to introduce new functional groups at the 3-position.

Furthermore, the indole nitrogen can be readily modified. For example, an efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) (PMHS) yields N-(tert-butoxycarbonyl)indolines in good yields. organic-chemistry.org The Boc group on the aminomethyl side chain can be selectively removed under acidic conditions, liberating the primary amine for further reactions such as acylation, alkylation, or participation in cyclization reactions without affecting an N-Boc group on the indoline ring. This differential reactivity is a cornerstone of its utility as a synthetic precursor. The synthesis of highly functionalized 3-arylaminomethyl indoles has been reported, showcasing the ability to build upon the aminomethyl portion of the molecule. researchgate.net

Role in Multi-Step Synthesis of Bioactive Molecules

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of thousands of natural products and numerous pharmaceutical drugs with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.com Specifically, 3-substituted indoles are a prominent structural class of marine alkaloids and serve as crucial intermediates in the synthesis of many bioactive compounds. nih.gov

This compound is an ideal starting material for the synthesis of bioactive molecules that feature a 3-(aminomethyl)indole or related motif. The Boc-protected amine provides stability and allows for modifications elsewhere in the molecule during the initial steps of a multi-step synthesis. At a later stage, the Boc group can be removed to unveil the aminomethyl group for final elaborations or to serve as a key pharmacophoric element.

For example, 3-acetyl indole is a known starting material for the synthesis of important indole alkaloids like chuangxinmycin (B1228106) and meridianins. nih.gov Similarly, this compound provides a direct entry to the 3-aminomethyl scaffold, which is present in various biologically active compounds. The synthesis of complex natural products often involves numerous steps, and starting with a pre-functionalized building block like this compound can significantly shorten the synthetic route. For instance, the total synthesis of indole-tetramic acid alkaloids has been accomplished using a 4-bromo tryptophan methyl ester as a starting material, which already contains the core indole structure with a handle for further modification. mdpi.com The relevance of related structures is also seen in pharmaceutical production, where an aminomethyl-functionalized indane was identified as a key impurity in the starting material for the drug Varenicline. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-(tert-Butoxycarbonyl-aminomethyl)indoline |

| Indoline-2-ol |

| N-Boc-3-nitroindole |

| β-carboline |

| Chuangxinmycin |

| Meridianins |

| Varenicline |

| Polymethylhydrosiloxane |

Structure Activity Relationship Sar Studies of Indoline and Indole Derivatives Relevant to 3 Boc Aminomethyl Indoline

Impact of Substituents on Biological Activity

The biological activity of indole (B1671886) and indoline (B122111) derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. youtube.comresearchgate.net These modifications can influence the molecule's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which play a role in its interaction with biological targets.

For instance, in the context of indole acetic acid derivatives, the presence of a carboxyl group is often crucial for activity, and its replacement with other acidic functionalities can lead to a decrease in potency. youtube.com Similarly, acylation of the indole nitrogen with aliphatic or arylalkyl carboxylic acids has been shown to reduce activity. youtube.com The position of substituents is also critical; for example, N-benzoyl derivatives with substituents in the para-position of the benzoyl ring, such as -F, -Cl, -CF3, and -S-CH3, are generally more active. youtube.com Furthermore, substitution at the 5-position of the indole ring with groups like –OCH3, -F, -N(CH3)2, and -CH3 often results in higher activity compared to the unsubstituted analogue. youtube.com

In a series of novel 3-substituted 1H-indole-2-carboxylic acid derivatives designed as CysLT1 selective antagonists, the nature of the substituent at the 3-position had a profound impact on their anti-asthmatic activity. researchgate.net A study on indoline derivatives revealed that substitutions at position 1 with chains containing amino, ester, amide, or alcohol groups can confer potent antioxidant and anti-inflammatory activities. figshare.com The presence of additional substituents like Cl, MeO, Me, F, HO, or BnO on the benzene (B151609) ring can further enhance these activities. figshare.com

The following interactive table summarizes the impact of various substituents on the biological activity of indole and indoline derivatives based on published research findings.

| Scaffold | Position of Substitution | Substituent | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Indole Acetic Acid | -COOH group | Replacement with other acidic groups | Decreases activity | youtube.com |

| Indole Acetic Acid | Indole Nitrogen | Acylation | Decreases activity | youtube.com |

| Indole (N-benzoyl derivatives) | para-position of benzoyl ring | -F, -Cl, -CF3, -S-CH3 | More active | youtube.com |

| Indole | 5-position | –OCH3, -F, -N(CH3)2, -CH3 | More active than unsubstituted | youtube.com |

| Indoline | 1-position | Chains with amino, ester, amide, or alcohol groups | Potent antioxidant and anti-inflammatory activity | figshare.com |

| Indoline | Benzo ring | Cl, MeO, Me, F, HO, BnO | Can enhance antioxidant and anti-inflammatory activity | figshare.com |

Importance of the Indole/Indoline Scaffold for Target Binding

The indole and indoline ring systems are considered "privileged scaffolds" in medicinal chemistry. researchgate.netmdpi.com This term refers to molecular frameworks that are capable of binding to a variety of biological targets with high affinity, making them versatile starting points for drug discovery. researchgate.netmdpi.com The unique structural and electronic features of the indole and indoline nuclei contribute to their promiscuous binding capabilities.

The indole scaffold, being an aromatic heterocyclic system, can participate in various non-covalent interactions that are crucial for ligand-receptor binding. mdpi.com These include hydrogen bonding (both as a donor and acceptor), π-π stacking, cation-π interactions, and hydrophobic interactions. researchgate.net The ability of the indole nitrogen to act as a hydrogen bond donor is a key feature in its interaction with many protein targets. researchgate.net

The versatility of the indole scaffold is evident from the wide range of targets it can interact with, including but not limited to:

Kinases: Many kinase inhibitors incorporate the indole or indoline core, which can mimic the adenine (B156593) region of ATP and bind to the ATP-binding site of the enzyme. researchgate.netmdpi.com

G-protein coupled receptors (GPCRs): The indole nucleus is found in many natural and synthetic ligands for GPCRs, such as serotonin (B10506) receptors. nih.gov

Enzymes: Indole derivatives have been shown to inhibit various enzymes, including α-glucosidase and tubulin polymerization. mdpi.commdpi.com

DNA: Certain indole-containing compounds can intercalate into DNA or bind to the minor groove, leading to cytotoxic effects. mdpi.com

The indoline scaffold, being a reduced form of indole, offers a more three-dimensional structure, which can be advantageous for fitting into specific binding pockets. researchgate.net This non-planar geometry can lead to improved selectivity and pharmacokinetic properties compared to its aromatic counterpart. researchgate.net

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore essential for understanding how indole and indoline derivatives interact with their biological targets.

The planarity of the indole ring system is a key feature that facilitates π-π stacking interactions with aromatic residues in the binding sites of proteins. mdpi.com However, substitutions on the ring can introduce steric hindrance and lead to non-planar conformations, which may either enhance or diminish biological activity depending on the specific requirements of the target.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(Boc-aminomethyl)indoline, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Such studies provide foundational data for further computational analysis. For instance, DFT is used to calculate the energies of the frontier molecular orbitals.

Molecular Docking Analysis for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is often used to predict the interaction between a small molecule ligand and a protein receptor. A molecular docking analysis of this compound would involve screening it against various biological targets to identify potential binding affinities and modes of interaction. This could help elucidate its potential pharmacological relevance. Studies on other indole (B1671886) derivatives have utilized this method to explore interactions with targets like enzymes and receptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, FMO analysis would provide insights into its kinetic stability and chemical reactivity patterns.

Molecular Electrostatic Potential Surface (MEP) Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions typically indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). An MEP analysis of this compound would be crucial for understanding its intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized picture of the electron density in a molecule, describing charge transfer, hyperconjugative interactions, and bond stabilization. An NBO analysis for this compound would quantify the stability arising from charge delocalization and hyperconjugative interactions between occupied and unoccupied orbitals, offering a deeper understanding of its electronic structure.

Without specific studies on this compound, no data tables or detailed research findings for these computational analyses can be provided.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

While classical methods for indoline (B122111) synthesis exist, the future of drug discovery demands more efficient, cost-effective, and environmentally benign synthetic strategies. Research is increasingly focused on developing novel routes to access structurally diverse indoline derivatives. A key area of development is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step. For instance, copper-catalyzed three-component coupling reactions have emerged as a powerful tool for creating 3-aminoindolines. mdpi.com

Furthermore, modern synthetic organic chemistry offers innovative approaches such as electrochemical synthesis, which can provide a green alternative to traditional reagents. mdpi.com Catalytic methods, including auto-tandem catalysis and various cycloaddition reactions, are also being explored to produce highly substituted and stereochemically complex indolines with high precision. mdpi.com The development of such robust synthetic methods is crucial for generating libraries of novel analogues derived from 3-(Boc-aminomethyl)indoline, which are essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

| Synthetic Strategy | Description | Potential Advantage |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | Increased efficiency, reduced waste, rapid library generation. |

| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Environmentally friendly, avoids harsh reagents, high selectivity. |

| Asymmetric Catalysis | Using chiral catalysts to produce specific stereoisomers of a molecule. | Access to enantiomerically pure compounds, crucial for pharmacological specificity. |

| Cycloaddition Reactions | Forming cyclic molecules through the reaction of two unsaturated partners. | Rapid construction of complex, polycyclic indoline scaffolds. |

Exploration of New Pharmacological Applications

The indoline nucleus is a cornerstone of many natural and synthetic compounds with a broad spectrum of medicinal value. nih.gov Derivatives have demonstrated significant potential in critical therapeutic areas, including oncology, infectious diseases, and inflammation. nih.gov The core structure is amenable to modifications that can tune its activity toward a variety of biological targets.

Future research on derivatives of this compound is expected to build on these foundations. The aminomethyl group at the 3-position serves as a key functional handle for introducing diverse substituents, enabling the exploration of new chemical space. Based on the established activities of related compounds, several areas are ripe for investigation:

Anticancer Agents: Indoline derivatives have been investigated as inhibitors of key targets in oncology, such as tyrosine kinases. tandfonline.com New analogues could be designed to target specific cancer-related pathways.

Anti-inflammatory Drugs: Researchers have successfully designed indoline-based dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in the arachidonic acid cascade that drives inflammation. nih.gov This multitarget approach is a promising strategy for developing potent anti-inflammatory agents. nih.gov

Neuroprotective Agents: The indoline scaffold has been incorporated into multifunctional agents designed to combat ischemic stroke by providing antioxidant and anti-inflammatory effects. asinex.com

Antimicrobial Compounds: The versatility of the indoline structure allows for its use as a precursor in the synthesis of novel heterocyclic systems with potential antibacterial and antifungal properties. nih.gov

Advanced Computational Modeling for Rational Design

The integration of computational chemistry has become an indispensable part of modern drug discovery, enabling a more rational and efficient approach to designing new therapeutic agents. indexcopernicus.comijmps.org For indoline-based compounds, in silico techniques are crucial for predicting how molecular structure relates to biological activity, thereby guiding synthetic efforts and minimizing trial-and-error.

Molecular docking is a primary tool used to visualize and evaluate the binding of indoline derivatives to the active sites of target proteins. nih.govacs.orgsciensage.info For example, docking studies have been used to design indoline-2-one derivatives as potential antibacterial agents by modeling their interactions with bacterial enzymes like histidine kinase. farmaceut.org These models help researchers understand key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. mdpi.com

Beyond single-target docking, computational approaches can be used to:

Develop Pharmacophore Models: By analyzing the structures of known active inhibitors, researchers can create models that define the essential three-dimensional features required for biological activity. These models are then used to screen virtual libraries for new compounds that fit the criteria. acs.orgnih.gov

Perform Virtual Screening: Large databases of chemical compounds can be computationally screened against a biological target to identify a smaller, more manageable set of promising candidates for laboratory synthesis and testing. nih.gov

Predict ADMET Properties: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new indoline derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.comindexcopernicus.com

This data-driven approach allows for the intelligent design of novel derivatives of this compound, optimizing their potential for potency, selectivity, and favorable pharmacokinetic profiles.

Integration with High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery that enables the rapid testing of millions of chemical compounds for a specific biological activity. nih.gov This technology is particularly valuable when combined with the novel synthetic routes and computational design strategies discussed previously. The future of discovering new applications for this compound derivatives will heavily rely on the synergy between these fields.

The process typically involves the following steps:

Library Generation: Efficient synthetic methods are used to create large, diverse libraries of compounds based on the this compound scaffold.

Assay Development: A robust and automated assay is developed to measure the effect of the compounds on a specific biological target, such as an enzyme or a cellular process.

Automated Screening: Robotic systems are used to perform the assay on the entire compound library in microplates, generating vast amounts of data quickly and efficiently. sciensage.info

Hit Identification: The screening data is analyzed to identify "hits"—compounds that exhibit the desired biological activity. sciensage.info

HTS allows researchers to explore the therapeutic potential of indoline derivatives on an unprecedented scale. Instead of testing compounds one by one based on a specific hypothesis, HTS can uncover unexpected activities and open up entirely new therapeutic avenues. nih.gov For example, an indoline library could be screened against a panel of cancer cell lines or a collection of microbial strains to identify novel anticancer or antimicrobial agents simultaneously. This integration of synthesis, computational design, and large-scale screening creates a powerful engine for accelerating the journey from a versatile chemical scaffold to a life-saving medication.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Boc-aminomethyl)indoline, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on indoline derivatives. Key steps include:

- Amine Protection : Reacting 3-aminomethylindoline with Boc anhydride in a dichloromethane (DCM) or THF solvent system, using a base like DMAP or triethylamine .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate intermediates.

- Characterization : Confirm structure via -NMR (e.g., Boc group protons at ~1.4 ppm), IR (C=O stretch at ~1680–1720 cm), and mass spectrometry (m/z consistent with molecular ion).

- Validation : Compare retention factors (TLC) and spectral data with literature values for Boc-protected amines .

Q. How does the Boc-protecting group influence the stability of this compound under different storage conditions?

- Methodological Answer : The Boc group is acid-labile and hydrolyzes under acidic conditions (e.g., TFA in DCM). Stability studies should:

- Monitor Degradation : Use HPLC or -NMR to track Boc deprotection over time under varying pH, temperature, and humidity.

- Optimal Storage : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent moisture-induced cleavage.

- Quantitative Analysis : Calculate half-life () of the compound in different solvents (e.g., DMSO vs. chloroform) using kinetic modeling .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between theoretical and experimental UV-vis spectra of indoline derivatives like this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Solvent Modeling : Use implicit solvent models (e.g., PCM for chloroform) in Gaussian or ORCA software to simulate solvatochromic shifts .

- Basis Set Optimization : Compare results from smaller basis sets (e.g., 6-31G(d)) with advanced sets like 6-311G(d,p) to improve agreement with experimental λ values .

- Validation : Overlay computed spectra (TD-DFT) with experimental data (e.g., peak alignment at 500–600 nm for indoline D205) and quantify deviations using RMSD analysis .

Q. What strategies optimize coupling reactions involving this compound to minimize side-product formation?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)) or organocatalysts under varying conditions (temperature, solvent polarity).

- Reaction Monitoring : Use in situ FT-IR or LC-MS to detect intermediates (e.g., de-Boc products) and adjust reaction time/temperature.

- Byproduct Mitigation : Introduce scavengers (e.g., polymer-supported reagents) or optimize stoichiometry to suppress competing pathways .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Protocol Standardization : Publish detailed procedures, including exact solvent grades, stirring rates, and drying times.

- Analytical Cross-Validation : Share raw NMR/IR data in open-access repositories (e.g., Zenodo) for peer validation.

- Replication Studies : Collaborate with independent labs to verify yields and purity (HPLC >98%) using identical starting materials .

Q. What are the common sources of contradiction in spectroscopic data for Boc-protected indoline derivatives, and how can they be addressed?

- Methodological Answer : Contradictions may stem from:

- Impurity Artifacts : Use preparative HPLC to isolate pure fractions and reacquire spectra.

- Tautomerism : Perform variable-temperature NMR to detect dynamic equilibria (e.g., amine rotamers).

- Crystallographic Validation : Compare spectral data with single-crystal XRD structures to confirm bond geometries .

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| -NMR (δ, ppm) | 1.4 (s, 9H, Boc), 3.2–3.8 (m, 4H, indoline) | |

| UV-vis λ (CHCl) | 550–560 nm (experimental) | |

| Stability (t, 25°C) | ~30 days (inert atmosphere) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。